4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine is a complex heterocyclic compound. It features a triazolo-pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine typically involves the condensation of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives at the piperidine or morpholine rings.
Scientific Research Applications
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
Uniqueness
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolo-pyrimidine core with piperidine and morpholine moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H22N6O2 |
---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N6O2/c1-12-9-14(22-16(19-12)17-11-18-22)21-7-8-24-13(10-21)15(23)20-5-3-2-4-6-20/h9,11,13H,2-8,10H2,1H3 |
InChI Key |
YTGBDZIJHWFJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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